molecular formula C16H24N2O B5230874 N-(2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5230874
M. Wt: 260.37 g/mol
InChI Key: XJTQCBLNCAMRDD-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide (molecular formula: C₂₁H₂₈N₄O₂, molecular weight: 368.48 g/mol) is an acetamide derivative characterized by a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a 4-methylpiperidinyl substituent at the acetyl oxygen (). This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic dimethyl group and the basic piperidine moiety, which may influence solubility and bioavailability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12-7-9-18(10-8-12)11-16(19)17-15-6-4-5-13(2)14(15)3/h4-6,12H,7-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQCBLNCAMRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 2,3-dimethylaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,3-dimethylaniline is reacted with acetic anhydride to form N-(2,3-dimethylphenyl)acetamide.

    Step 2: N-(2,3-dimethylphenyl)acetamide is then reacted with 4-methylpiperidine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core acetamide structure is shared with several analogs, but substituent variations lead to distinct properties:

Compound Substituents Molecular Weight (g/mol) Key Features
Target compound (L868-0189) 2,3-Dimethylphenyl, 4-methylpiperidinyl 368.48 High lipophilicity; potential for enhanced CNS penetration
L868-0131 () 4-Cyanophenyl, pyrimidinyloxy 337.38 Polar cyano group may improve aqueous solubility
Compound 13 () 2,3-Dimethylphenyl, sulfamoylphenyl Not reported Sulfonamide group enhances hydrogen-bonding capacity; high melting point (241–248°C)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () Diethylamino, 2,6-dimethylphenyl 234.33 Smaller molecular weight; lower melting point (66–69°C) suggests reduced crystallinity
Alachlor () 2,6-Diethylphenyl, methoxymethyl 269.77 Herbicidal activity; chloro-substitution critical for pesticidal action

Physicochemical Properties

  • However, analogs with aromatic and bulky substituents (e.g., Compound 13 in ) exhibit high melting points (202–248°C), likely due to strong intermolecular interactions . By contrast, alachlor () and diethylamino-substituted analogs () have lower melting points (66–173°C), reflecting reduced crystal lattice stability .
  • Solubility: The 4-methylpiperidinyl group in the target compound may enhance solubility in polar organic solvents compared to purely aliphatic substituents (e.g., diethylamino in ) .

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